Definitive Technical Guide: Pentyl Sulfamate Molecular Structure & Utility
Definitive Technical Guide: Pentyl Sulfamate Molecular Structure & Utility
Executive Summary
Pentyl sulfamate (Amyl sulfamate) is a representative alkyl ester of sulfamic acid, serving as a critical lipophilic pharmacophore in medicinal chemistry. Structurally characterized by a pentyl chain esterified to a sulfamoyl moiety (
In drug development, pentyl sulfamate is utilized primarily in Structure-Activity Relationship (SAR) studies for Carbonic Anhydrase (CA) inhibitors and steroid sulfatase (STS) inhibitors. Unlike its sulfate counterparts, the sulfamate group exhibits enhanced hydrolytic stability and the ability to form specific hydrogen bond networks within enzyme active sites (e.g., zinc coordination in CAs).
Part 1: Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of a lipophilic
| Property | Value / Description |
| IUPAC Name | Pentyl sulfamate |
| CAS Number | 637772-35-1 (Reference ID) |
| Molecular Formula | |
| Molecular Weight | 167.23 g/mol |
| SMILES | CCCCCOS(N)(=O)=O |
| Electronic Character | The sulfamate group is electron-withdrawing.[1] The |
| Lipophilicity (cLogP) | ~1.2 – 1.6 (Estimated). The pentyl chain provides sufficient lipophilicity to cross biological membranes, making it a viable drug-like scaffold. |
Stability vs. Sulfates
A critical advantage of pentyl sulfamate over pentyl sulfate is its resistance to hydrolysis. While alkyl sulfates rapidly hydrolyze in acidic conditions to alcohols and sulfuric acid, the sulfamate ester bond (
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of pentyl sulfamate requires anhydrous conditions to prevent the premature hydrolysis of the sulfamoylating agent. The most robust protocol for research-grade purity utilizes Chlorosulfonyl Isocyanate (CSI) .
Protocol: CSI-Mediated Sulfamoylation
This method is preferred for primary alcohols due to its high yield and the avoidance of ammonia gas handling.
Reagents:
- -Pentanol (1.0 equiv)
-
Chlorosulfonyl Isocyanate (CSI) (1.1 equiv)
-
Formic Acid (1.1 equiv) or Water (careful hydrolysis)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (
) -
Base: Pyridine or
(for quenching)
Step-by-Step Methodology:
-
Formation of Intermediate: Cool a solution of
-pentanol in anhydrous DCM to 0°C under atmosphere. -
Addition: Dropwise add CSI. The reaction forms an intermediate N-chlorosulfonyl carbamate.
-
Hydrolysis/Decarboxylation:
-
Option A (Formic Acid): Add formic acid. This reacts with the N-chlorosulfonyl group to release
, , and , yielding the sulfamate. -
Option B (Aqueous Workup): Carefully quench with water. The carbamate hydrolyzes and decarboxylates to the sulfamate.
-
-
Purification: The organic layer is washed with brine, dried over
, and concentrated. Recrystallization (from /Hexanes) or column chromatography yields the white crystalline solid.
Visualization: Synthesis Workflow
Figure 1: CSI-mediated synthesis pathway for pentyl sulfamate, highlighting the critical decarboxylation step.
Part 3: Reactivity & Stability Profile
Understanding the degradation of pentyl sulfamate is vital for formulation and storage. The primary degradation pathway is acid-catalyzed hydrolysis .
Hydrolysis Mechanism
Unlike carboxylic esters, sulfamate hydrolysis is pH-dependent but generally slow at physiological pH (7.4).
-
Protonation: In acidic media, the ether oxygen or the nitrogen can be protonated.
-protonation is the activation step for cleavage. -
Cleavage: Water attacks the sulfur atom (S-O cleavage) or the alkyl carbon (C-O cleavage), though S-O cleavage is more common for primary alkyl sulfamates.
-
Products: Pentanol and Sulfamic acid (which degrades to Ammonium bisulfate).
Visualization: Degradation Pathway
Figure 2: Acid-catalyzed hydrolysis mechanism of pentyl sulfamate leading to alcohol regeneration.
Part 4: Pharmacological Relevance & Applications[5][6][7]
Pentyl sulfamate is rarely a drug in itself but is a high-value "probe" molecule in medicinal chemistry.
Carbonic Anhydrase (CA) Inhibition
Sulfamates are zinc-binding groups (ZBGs).[5] The terminal
-
SAR Insight: In aliphatic sulfamate series, chain length correlates with potency.
-
chains (Decyl/Tetradecyl) show nanomolar
against CA-II and CA-IX due to extensive hydrophobic interactions. -
Pentyl Sulfamate (
): Acts as a baseline inhibitor. It binds to the Zinc but lacks the extensive hydrophobic tail to fully occupy the lipophilic pocket, resulting in micromolar rather than nanomolar potency. This makes it an excellent negative control or starting point for fragment-based design.
-
chains (Decyl/Tetradecyl) show nanomolar
Bioisosterism in Drug Design
The sulfamate moiety mimics the transition state of phosphate ester hydrolysis.
-
Steroid Sulfatase (STS) Inhibitors: Aryl sulfamates (like EMATE) are potent irreversible inhibitors. Pentyl sulfamate serves as a model to study the stability of the
linkage without the complexity of the steroid nucleus. -
Anticonvulsants: Following the success of Topiramate (a sugar sulfamate), alkyl sulfamates like pentyl sulfamate are screened to determine the minimal structural requirements for anticonvulsant activity.
Comparison of Activity
| Compound | Target | Potency ( | Role |
| Pentyl Sulfamate | hCA-II | Baseline / Fragment | |
| Decyl Sulfamate | hCA-II | ~1-10 nM | High Potency Probe |
| Topiramate | AMPA/Kainate | Clinical Drug | Antiepileptic Standard |
References
-
Synthesis via CSI: Organic Chemistry Portal. "Sulfamate Synthesis by Sulfamoylation." Available at: [Link]
-
Hydrolysis Kinetics: Spillane, W. J., et al. "Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase." Journal of the American Chemical Society. Available at: [Link]
-
Carbonic Anhydrase Inhibition: Supuran, C. T.[6] "Carbonic anhydrase inhibitors: inhibition of transmembrane, tumor-associated isozyme IX, and cytosolic isozymes I and II with aliphatic sulfamates."[5] Journal of Medicinal Chemistry. Available at: [Link]
-
General Properties: National Center for Biotechnology Information. "PubChem Compound Summary for Pentyl sulfamate." Available at: [Link] (Search Term: Pentyl sulfamate)
Sources
- 1. Sulfamic acid - Wikipedia [en.wikipedia.org]
- 2. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: inhibition of transmembrane, tumor-associated isozyme IX, and cytosolic isozymes I and II with aliphatic sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of carbonic anhydrase-II by sulfamate and sulfamide groups: an investigation involving direct thermodynamic binding measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
